molecular formula C8H2F7NO B6309674 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide, 97% CAS No. 2088943-14-8

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide, 97%

Cat. No. B6309674
CAS RN: 2088943-14-8
M. Wt: 261.10 g/mol
InChI Key: RMNXJOGVADBIAG-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide, 97% (2,3,4,6-TFMB) is a fluorinated organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and non-volatile solid with a molecular weight of 260.2 g/mol and a melting point of 201.9 °C. Its chemical formula is C7H3F6NO2 and it has a high boiling point of 280 °C. 2,3,4,6-TFMB is a highly stable compound and is widely used in pharmaceutical, biotechnology, and chemical research.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide, 97% is not well understood. However, it is known that it can act as a catalyst in organic syntheses by facilitating the formation of new bonds between atoms. It can also act as a ligand in coordination chemistry, binding to metal ions and stabilizing them in solution. In addition, it has been shown to interact with certain enzymes and proteins, suggesting that it may also play a role in biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide, 97% are not well understood. However, it has been shown to interact with certain enzymes and proteins, suggesting that it may play a role in biochemical reactions. In addition, it has been shown to have an antimicrobial effect, suggesting that it may be useful in the treatment of certain bacterial infections.

Advantages and Limitations for Lab Experiments

The use of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide, 97% in laboratory experiments has several advantages. It is a highly stable compound, so it can be stored and used over long periods of time. It is also non-volatile and odorless, which makes it easy to work with in lab settings. Additionally, it is relatively inexpensive, making it a cost-effective option for researchers.
One of the main limitations of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide, 97% is that it is a highly reactive compound and can react with other compounds in the laboratory. Therefore, it is important to take safety precautions when handling it, such as wearing protective gloves and eyewear. Additionally, it is important to take care not to contaminate other compounds with 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide, 97%.

Future Directions

In the future, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide, 97% may be used in the development of new drugs and other pharmaceuticals. It could also be used to develop new catalysts for organic syntheses and new ligands for coordination chemistry. Additionally, it could be used to study the biochemical and physiological effects of fluorinated compounds on organisms. Finally, it could be further explored as a reagent for the synthesis of organic compounds.

Synthesis Methods

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide, 97% can be synthesized from the reaction of trifluoromethylbenzoyl chloride and tetrafluoroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds in two steps, with the first step being the formation of a trifluoromethylbenzoyl anion and the second step being the formation of the desired 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide, 97% product. The reaction is typically carried out in an inert atmosphere and is usually completed in less than an hour.

Scientific Research Applications

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide, 97% is used in a variety of scientific research applications, including pharmaceutical, biotechnology, and chemical research. It is used as a catalyst in organic syntheses, as a reagent in the synthesis of organic compounds, in the synthesis of fluorinated compounds, and as a ligand in coordination chemistry. It has also been used in the synthesis of anti-cancer drugs, in the synthesis of antibiotics, and in the synthesis of other pharmaceuticals.

properties

IUPAC Name

2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F7NO/c9-3-1(7(16)17)4(10)6(12)5(11)2(3)8(13,14)15/h(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNXJOGVADBIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzamide

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